molecular formula C21H24N4O6 B2484989 Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-26-7

Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2484989
CAS No.: 868144-26-7
M. Wt: 428.445
InChI Key: RTFIUWJRAWLIDS-UHFFFAOYSA-N
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Description

Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24N4O6 and its molecular weight is 428.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized various derivatives related to the pyrido[2,3-d]pyrimidine framework, demonstrating significant antimicrobial, antifungal, and anticancer activities. For example, a study presented novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, revealing potent antibacterial agents with high efficiency against several cancer cell lines, suggesting potential anticancer applications (Hassaneen et al., 2019). Additionally, new pyrido(2,3-d)pyrimidine-carboxylate derivatives were synthesized, showing promising antibacterial, antifungal, and antitumor properties (Shanmugasundaram et al., 2011).

Enzymatic Inhibition and Molecular Docking

Another aspect of research includes the investigation of enzyme inhibitors, where derivatives of pyrimidines have been evaluated for their binding and inhibition capabilities against critical enzymes such as dihydrofolic reductase. Studies have detailed the synthesis of 5-alkyl and 5-arylpyrimidines, exploring their role as inhibitors and providing insights into the mode of pyrimidine binding to dihydrofolic reductase (Baker et al., 1967). This research contributes to understanding how structural modifications of pyrimidines can impact their pharmacological profile and efficacy as enzyme inhibitors.

Antitumor Evaluation

Compounds related to this chemical structure have undergone antitumor evaluation, demonstrating potential in cancer treatment. For instance, synthetic efforts have led to the development of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, showing significant in vitro antimicrobial and anticancer potential, with specific compounds emerging as potent antimicrobial agents and anticancer agents against colon cancer cell lines (Sharma et al., 2012).

Properties

IUPAC Name

2-methylpropyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-11(2)10-31-20(27)15-12(3)22-18-17(19(26)24(5)21(28)23(18)4)16(15)13-6-8-14(9-7-13)25(29)30/h6-9,11,16,22H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFIUWJRAWLIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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